Indanidine

Adrenergic Receptor Selectivity Receptor Binding

Indanidine (CAS 85392-79-6) is a synthetic imidazoline derivative that functions as an alpha-adrenergic receptor agonist. It is characterized as a selective α2-adrenoceptor antagonist and α1-adrenoceptor partial agonist.

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
CAS No. 85392-79-6
Cat. No. B1663842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndanidine
CAS85392-79-6
Synonyms4-(2-imidazoline-amino)-2-methylindazol-chlorhydrate
indanidine
SGD 101-75
SGD-101-75
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C=CC=C2NC3=NCCN3
InChIInChI=1S/C11H13N5/c1-16-7-8-9(3-2-4-10(8)15-16)14-11-12-5-6-13-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14)
InChIKeyPNHJTLDBYZVCGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indanidine (CAS 85392-79-6) Alpha-Adrenergic Agonist for Cardiovascular and Neurological Research


Indanidine (CAS 85392-79-6) is a synthetic imidazoline derivative that functions as an alpha-adrenergic receptor agonist [1]. It is characterized as a selective α2-adrenoceptor antagonist and α1-adrenoceptor partial agonist [2]. The compound, also known as SGD 101-75, possesses a molecular weight of 215.25 Da and is primarily utilized as a research tool for investigating adrenergic signaling mechanisms in cardiovascular and neurological systems [1][3]. Indanidine does not cross the blood-brain barrier and does not induce hepatic drug-metabolizing enzymes, distinguishing it from many other centrally-acting alpha-adrenergic agents [2].

Why Generic Substitution with Other Alpha-2 Agonists Fails: Indanidine's Distinct Pharmacological Profile


Indanidine exhibits a unique combination of pharmacological properties that preclude direct substitution with other alpha-adrenergic agonists such as clonidine, dexmedetomidine, or moxonidine. These differences include a distinct α2:α1 selectivity ratio, blood-brain barrier impermeability, partial agonist behavior in specific vascular beds, and a unique binding profile to non-adrenergic imidazoline sites [1][2]. Unlike clonidine, which readily crosses the blood-brain barrier to exert central hypotensive effects, Indanidine acts peripherally and does not induce behavioral changes or hepatic enzyme induction [2]. Furthermore, Indanidine competes for non-adrenergic [³H]idazoxan binding sites with affinities similar to those at α2-adrenoceptors, whereas clonidine and moxonidine do not, indicating a distinct interaction with imidazoline receptors [1]. These verified quantitative differences render Indanidine irreplaceable for specific research applications, as detailed below.

Indanidine (CAS 85392-79-6) Quantitative Differentiation Evidence: Head-to-Head Data Against Clonidine and Other Alpha-Adrenergic Agonists


Alpha-2 vs. Alpha-1 Adrenoceptor Selectivity Ratio: Indanidine Demonstrates a Distinct Profile from Clonidine and Dexmedetomidine

Indanidine exhibits a markedly lower α2:α1 selectivity ratio (65:1) compared to the widely used α2-agonist clonidine (220:1) [1][2]. Specifically, Indanidine displays an IC50 of 1,000 nM at α2-adrenoceptors and 65,000 nM at α1-adrenoceptors in rat brain membrane binding assays using [³H]clonidine and [³H]prazosin, respectively [1]. In contrast, clonidine possesses a reported α2:α1 selectivity ratio of approximately 220:1 [2], while dexmedetomidine achieves an even greater selectivity of 1,620:1 [3]. This quantitative difference in receptor preference indicates that Indanidine is less selective for α2 over α1 receptors than either clonidine or dexmedetomidine, which may translate to a different functional profile in tissues expressing both receptor subtypes.

Adrenergic Receptor Selectivity Receptor Binding

Blood-Brain Barrier Permeability: Indanidine's Peripheral Restriction Differentiates It from Clonidine

Indanidine does not penetrate the blood-brain barrier (BBB) [1]. In contrast, clonidine readily crosses the BBB and acts centrally in the hypothalamus and brainstem to reduce sympathetic outflow and induce hypotension and sedation [2][3]. Indanidine's lack of CNS penetration is associated with an absence of behavioral changes and a reduced propensity for central side effects such as sedation [1]. This peripheral restriction represents a critical differentiator for applications where central effects would confound experimental interpretation.

Blood-Brain Barrier CNS Penetration Peripheral Action

Partial Agonist Efficacy in Rat Aorta: Indanidine Elicits Weaker Contraction Than Full Agonist Phenylephrine

Indanidine behaves as a partial agonist in rat aortic rings, eliciting a maximal contractile response that is significantly lower than that of the full α1-adrenoceptor agonist phenylephrine [1][2]. In the same preparation, phenylephrine produces a robust, full agonist response. The influence of endothelium on maximal responses to Indanidine (and the partial agonist B-HT 920) is more pronounced than on responses to phenylephrine, and this influence is abolished by the nitric oxide synthase inhibitor L-NAME and the guanylate cyclase inhibitor methylene blue [2]. This indicates that Indanidine's partial agonist efficacy is functionally relevant and differentially modulated by endothelial factors compared to full agonists.

Partial Agonist Vascular Smooth Muscle Efficacy

Tissue-Specific Contractile Efficacy: Indanidine Produces 75% of Noradrenaline Max in Anococcygeus but Only 17% in Vas Deferens

Indanidine exhibits pronounced tissue-dependent differences in contractile efficacy. In the rat anococcygeus muscle, Indanidine achieves approximately 75% of the maximal contraction elicited by noradrenaline (NA) [1]. In contrast, in the rat vas deferens, the same compound produces a maximal response of only 17% of the NA maximum [1]. This differential efficacy, observed under identical experimental conditions, suggests that Indanidine's functional activity is highly dependent on the specific α-adrenoceptor subtype composition and/or post-receptor coupling mechanisms present in different smooth muscle tissues.

Tissue Selectivity Smooth Muscle Efficacy

Differential Binding to Non-Adrenergic Imidazoline Sites: Indanidine Competes Where Clonidine and Moxonidine Do Not

Indanidine binds with high affinity to a non-adrenergic site labeled by [³H]idazoxan, exhibiting an affinity similar to its α2-adrenoceptor binding [1]. In contrast, the α2-agonists clonidine, B-HT 920, and moxonidine do not compete for this non-adrenergic site [1]. This distinct binding profile suggests that Indanidine interacts with imidazoline receptors (I-receptors) in addition to α2-adrenoceptors, a property not shared by several other α2-agonists. The study directly compared the ability of various α2-adrenergic drugs to displace [³H]idazoxan from non-adrenergic sites in rat renal cortical membranes.

Imidazoline Receptor Non-Adrenergic Site Binding Selectivity

Indanidine (CAS 85392-79-6) Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


Investigating Peripheral Alpha-2 Adrenoceptor Function Without Central Interference

Given its inability to cross the blood-brain barrier [1], Indanidine is ideally suited for studies examining the peripheral cardiovascular effects of α2-adrenoceptor activation. Researchers can use Indanidine to isolate peripheral mechanisms from central sympathetic regulation, providing a cleaner experimental system than clonidine, which confounds peripheral and central effects [2].

Probing Mixed α1/α2 Adrenoceptor Pharmacology and Partial Agonist Signaling

With an α2:α1 selectivity ratio of 65:1 [1], Indanidine occupies a unique niche between highly α2-selective agents like dexmedetomidine and non-selective agonists. This profile, combined with its partial agonist activity in the aorta [2], makes it an excellent probe for investigating receptor reserve, functional antagonism, and the differential coupling of α1- and α2-adrenoceptors in various vascular and non-vascular smooth muscle preparations.

Dissecting Tissue-Specific Adrenoceptor Coupling Mechanisms in Smooth Muscle

The striking difference in Indanidine's efficacy between the rat anococcygeus (75% of NA max) and vas deferens (17% of NA max) [1] positions it as a key tool for exploring how receptor subtype distribution, post-receptor signaling pathways, and calcium handling differ among smooth muscle tissues. This makes Indanidine valuable for comparative pharmacology studies and for validating tissue-specific models of adrenergic function.

Distinguishing Imidazoline Receptor-Mediated Effects from Classical α2-Adrenoceptor Signaling

Because Indanidine binds to non-adrenergic [³H]idazoxan sites (putative imidazoline receptors) with high affinity, whereas clonidine and moxonidine do not [1], Indanidine can be used to differentiate I-receptor-mediated physiological responses from those mediated solely by α2-adrenoceptors. This is particularly relevant for studies on blood pressure regulation, insulin secretion, and neuroprotection where imidazoline receptors have been implicated.

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